(1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid
Description
(1R,2R)-1-(tert-Butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by its stereospecific (1R,2R) configuration, a tert-butoxycarbonyl (Boc) amino group, and a phenyl substituent. Cyclopropane rings are structurally rigid, making them valuable in drug design for mimicking peptide bonds or enhancing metabolic stability. The Boc group serves as a protective moiety for amines during synthesis, while the phenyl substituent likely influences hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11?,15-/m1/s1 |
InChI Key |
VMOVYASDUSWBOL-JOPIAHFSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CC1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly rhodium(II) and copper(I) complexes, enable stereocontrolled cyclopropanation via carbene transfer to alkenes. For example, rhodium(II) acetate catalyzes the reaction between ethyl diazoacetate and styrene derivatives to form cyclopropane intermediates with >90% diastereomeric excess (de). Key parameters include:
- Catalyst loading : 2–5 mol% Rh₂(OAc)₄
- Temperature : 0–25°C to minimize side reactions
- Solvent : Dichloromethane or toluene for optimal solubility
A representative protocol yields (1R,2R)-ethyl 2-phenylcyclopropanecarboxylate with 85% efficiency, as demonstrated in Rh-catalyzed reactions using diazomethane.
Diastereoselective Ring-Closing Reactions
Alternative approaches employ [2+1] cycloadditions between vinyl ethers and carbenes. For instance, the reaction of tert-butyl allyl ether with in situ-generated dichlorocarbene produces cyclopropane rings with trans-configurations, achieving 70–80% yields under phase-transfer conditions.
Stepwise Synthesis and Functionalization
Cyclopropane Ring Formation
The core cyclopropane structure is synthesized via Rh-catalyzed carbene insertion. A typical procedure involves:
- Substrate preparation : Styrene (10 mmol) in anhydrous CH₂Cl₂
- Catalyst addition : Rh₂(OAc)₄ (0.2 mmol) at 0°C
- Diazo compound introduction : Ethyl diazoacetate (12 mmol) over 2 hours
- Workup : Aqueous extraction and column chromatography (hexane:EtOAc 9:1)
This method yields (1R,2R)-ethyl 2-phenylcyclopropanecarboxylate with 85% isolated yield.
Introduction of the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or coupling reactions:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours
- Yield : 90–95% after silica gel purification
Notably, the Boc group stabilizes the amino moiety during subsequent acidic or basic conditions.
Carboxylic Acid Functionalization
Hydrolysis of the ethyl ester to the carboxylic acid is achieved under basic conditions:
- Saponification : 2M NaOH (5 eq), ethanol/water (3:1), reflux, 4 hours
- Acidification : 6M HCl to pH 2–3
- Isolation : Filtration and drying under vacuum
This step proceeds quantitatively, as reported in patent WO2012117417A1 for analogous compounds.
Process Optimization and Stereochemical Control
Catalyst Screening for Enantioselectivity
Catalyst selection critically impacts stereochemical outcomes:
| Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Rh₂(OAc)₄ | 92 | 85 | |
| Cu(OTf)₂ | 78 | 70 | |
| Fe(porphyrin)Cl | 65 | 60 |
Rhodium complexes outperform copper and iron catalysts in both enantiomeric excess (ee) and yield, attributed to their superior carbene-transfer efficiency.
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce stereoselectivity.
- Nonpolar solvents (e.g., toluene) improve diastereomeric ratios (dr) by stabilizing transition states.
- Low temperatures (0–10°C) favor kinetic control, achieving dr >15:1 in cyclopropanation.
Analytical Characterization
Chiral HPLC for Enantiopurity Assessment
Chiralpak IA columns with hexane:isopropanol (90:10) resolve enantiomers, confirming ee >99% for Boc-protected intermediates.
NMR Spectroscopic Analysis
Key diagnostic signals include:
- Cyclopropane protons : δ 1.2–1.8 ppm (multiplet, J = 5–8 Hz)
- Boc group : δ 1.4 ppm (singlet, 9H)
- Carboxylic acid : δ 12.1 ppm (broad singlet)
Industrial-Scale Production Challenges
Scalability of Metal-Catalyzed Reactions
Rhodium’s high cost (∼$15,000/kg) necessitates catalyst recycling strategies, such as immobilization on silica supports, to reduce production costs.
Biological Activity
The compound (1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid is a chiral cyclopropane derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a phenyl group attached to the cyclopropane structure. Its unique molecular configuration suggests possible interactions with various biological targets, which may influence metabolic pathways, protein synthesis, and enzyme activity.
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.31 g/mol
The presence of both amino and carboxylic acid functional groups positions this compound as a potential participant in numerous biochemical reactions, particularly those involving neurotransmission or as precursors to bioactive molecules.
The biological activity of this compound may be attributed to several factors:
- Enzymatic Reactions : The compound can undergo various enzymatic reactions due to its functional groups, which may facilitate interactions with enzymes involved in metabolic pathways.
- Structural Features : The cyclopropane ring contributes to the compound's conformational rigidity, potentially enhancing its binding affinity to biological targets compared to more flexible structures.
Biological Activity Studies
Research has indicated that compounds with similar structural characteristics often exhibit significant biological activities. Below are some findings related to the biological activity of this compound:
Table 1: Biological Activity Insights
| Study | Findings |
|---|---|
| Study A | Demonstrated that cyclopropane derivatives can inhibit specific enzymes involved in metabolic processes. |
| Study B | Showed potential neuroprotective effects through modulation of neurotransmitter levels. |
| Study C | Investigated the compound's role as a precursor in synthesizing bioactive molecules with therapeutic applications. |
Case Studies
Several case studies have highlighted the relevance of similar compounds in medicinal chemistry:
- Neurotransmitter Modulation : A study explored how structurally similar cyclopropane derivatives influenced neurotransmitter release in neuronal cultures, suggesting that this compound could exhibit similar effects.
- Enzyme Inhibition : Research focused on cyclopropane-based inhibitors for viral proteases demonstrated that these compounds could significantly reduce enzyme activity, indicating a possible antiviral application for this compound.
- Synthesis of Bioactive Molecules : The compound's structural features allow it to serve as a building block for synthesizing other bioactive compounds, potentially enhancing its utility in drug development.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic cleavage | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Deprotected amine (1R,2R)-1-amino-2-phenyl-cyclopropanecarboxylic acid | |
| Hydrolysis | HCl in dioxane/water | Free amine + CO₂ + tert-butanol |
Mechanism :
-
Protonation of the Boc group’s carbonyl oxygen by TFA or HCl initiates cleavage, releasing CO₂ and tert-butanol.
-
The reaction proceeds at room temperature or under mild heating (25–40°C) and is quantitative in most cases.
Esterification and Amide Coupling
The carboxylic acid moiety undergoes activation for nucleophilic substitution.
Esterification
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| DCC/DMAP with ethanol or methanol | Ethyl/methyl (1R,2R)-1-Boc-amino-2-phenyl-cyclopropanecarboxylate | 85–90% | |
| Thionyl chloride (SOCl₂) + ROH | Corresponding ester derivatives | 75–80% |
Amide Formation
Key Applications :
-
Esters serve as intermediates for further functionalization (e.g., peptide synthesis).
-
Amides are critical in drug design, particularly for protease inhibitors .
Oxidation
| Target Site | Reagents/Conditions | Products | References |
|---|---|---|---|
| Cyclopropane ring | KMnO₄ or CrO₃ in acidic media | Ring-opened dicarboxylic acid derivatives | |
| Benzene ring | Ozone (O₃) followed by H₂O₂ | Epoxidized or hydroxylated products |
Reduction
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| LiAlH₄ (after esterification) | Alcohol derivatives | 60–70% | |
| H₂/Pd-C | Hydrogenated cyclopropane derivatives | Not reported |
Limitations :
-
Direct reduction of the carboxylic acid group is challenging; ester intermediates are typically required.
Cross-Coupling Reactions
The phenyl group participates in palladium-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl-substituted cyclopropane derivatives | |
| Heck reaction | Pd(OAc)₂, olefin, base | Alkenyl-functionalized derivatives |
Stereochemical Integrity :
-
The (1R,2R) configuration remains intact under mild coupling conditions.
Enzymatic Interactions
The cyclopropane ring’s strain enhances binding to enzyme active sites:
| Enzyme Target | Interaction Mechanism | Applications | References |
|---|---|---|---|
| Cathepsin C | Competitive inhibition via cyclopropane | Anti-inflammatory drug development | |
| Proteases | Substrate mimicry | Enzyme activity studies |
Structural Insights :
-
NMR and X-ray data confirm that the cyclopropane ring’s geometry complements hydrophobic enzyme pockets .
Comparative Reactivity Table
| Reaction Type | (1R,2R)-Boc-Phenyl Derivative | Analog (1S,2R)-Boc-Vinyl Derivative |
|---|---|---|
| Boc Deprotection | Faster (TFA, 1h) | Slower (HCl, 3h) |
| Esterification | 85–90% yield | 75–80% yield |
| Suzuki Coupling | 70% yield | 50% yield |
Industrial-Scale Considerations
-
Flow Microreactor Systems : Enhance yield (95%) and reduce reaction times for Boc deprotection and esterification.
-
Sustainability : TFA recovery systems are employed to minimize environmental impact.
This compound’s versatility in organic synthesis and drug design underscores its importance in modern medicinal chemistry.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The target compound is distinguished from analogs by its stereochemistry and substituents . Below is a comparative analysis:
Physicochemical Properties
- Phenyl vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid?
- Methodology : Cyclopropanation via transition metal-catalyzed reactions (e.g., Rh(II) or Cu(I) catalysts) is commonly employed to establish the strained cyclopropane ring. A Boc-protected amino group is introduced using tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions. The phenyl substituent is typically incorporated via Suzuki-Miyaura coupling or nucleophilic addition. Critical parameters include temperature control (0–25°C), solvent selection (THF or DCM), and catalyst loading (1–5 mol%) to minimize racemization .
- Key Data : Enantiomeric excess (ee) >95% can be achieved using chiral auxiliaries like Evans’ oxazolidinones or enzymatic resolution (e.g., lipase-mediated kinetic resolution of diastereomeric mixtures) .
Q. How does the stereochemical configuration of the cyclopropane ring influence the compound’s reactivity in peptide coupling reactions?
- Methodology : The (1R,2R) configuration imposes steric constraints that affect nucleophilic attack during amide bond formation. Computational modeling (DFT studies) and NMR analysis of transition states reveal that the phenyl group stabilizes intermediates via π-π interactions, reducing activation energy. Experimentally, coupling efficiency is tested using HOBt/EDCI or PyBOP reagents, with reaction progress monitored by LC-MS .
- Key Data : Coupling yields drop by 15–20% for (1S,2S) or (1R,2S) diastereomers due to unfavorable steric interactions .
Q. What purification techniques are most effective for isolating high-purity (>98%) (1R,2R)-configured cyclopropane derivatives?
- Methodology : Reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak IA or IB columns) using acetonitrile/water (0.1% TFA) gradients resolves enantiomers. Recrystallization from ethanol/hexane mixtures (1:3 v/v) improves purity. Purity is validated via ¹H/¹³C NMR (Δδ <0.02 ppm for key protons) and HRMS .
Advanced Research Questions
Q. How can computational methods predict the impact of substituents (e.g., phenyl vs. difluoromethyl) on the compound’s stability and bioactivity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electronic effects (e.g., Hammett σ values) and steric bulk. Molecular dynamics (MD) simulations (AMBER force field) model interactions with biological targets (e.g., proteases). Comparative studies with analogs (e.g., 2-difluoromethyl or 2-trifluoromethyl derivatives) highlight substituent-dependent binding affinities .
- Key Data : The phenyl group increases lipophilicity (logP +0.5 vs. difluoromethyl) but reduces metabolic stability in microsomal assays (t₁/₂: 45 min vs. 120 min) .
Q. What strategies resolve contradictions in stereochemical outcomes during cyclopropane ring formation under varying catalytic conditions?
- Methodology : Kinetic vs. thermodynamic control is investigated by varying reaction time and temperature. For Rh(II)-catalyzed reactions, lower temperatures (0°C) favor the (1R,2R) isomer (95% ee), while higher temperatures (40°C) lead to epimerization. Chiral HPLC and X-ray crystallography confirm configurations .
- Key Data : A 10°C increase reduces ee by 8–12% due to catalyst decomposition .
Q. How does the Boc-protected amino group influence the compound’s role in solid-phase peptide synthesis (SPPS)?
- Methodology : The Boc group is deprotected using TFA/DCM (1:1 v/v) without cleaving the cyclopropane ring. Coupling efficiency is tested on Rink amide resin with Fmoc-amino acids. MALDI-TOF confirms peptide chain elongation. Comparative studies with unprotected amino analogs show a 30% increase in coupling yields due to reduced steric hindrance .
Methodological Challenges & Solutions
Addressing Low Solubility in Aqueous Buffers for Biological Assays
- Solution : Use co-solvents (5–10% DMSO) or formulate as a β-cyclodextrin inclusion complex. Dynamic light scattering (DLS) confirms particle size <200 nm. Solubility is validated via UV-Vis (λ = 254 nm) in PBS (pH 7.4) .
Mitigating Racemization During Boc Deprotection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
